1-(cyclopentylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

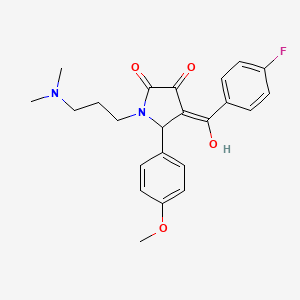

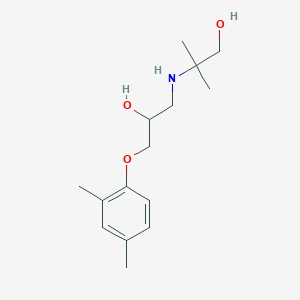

“1-(cyclopentylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate” is a small molecule with the molecular formula C23H32N2O5. It belongs to the class of organic compounds known as carbazoles, which are compounds containing a three-ring system with a pyrrole ring fused on either side to a benzene ring .

Molecular Structure Analysis

The molecular weight of this compound is 416.518. It contains elements such as carbon ©, hydrogen (H), nitrogen (N), and oxygen (O). The structure includes a carbazole moiety, which is a system of two benzene rings fused to a pyrrole ring .Scientific Research Applications

Cardioprotective and Antiarrhythmic Activity

A study on the oxalate salt of a newly synthesized aryloxypropanolamine derivative revealed its effectiveness in cardiovascular disease conditions. It demonstrated significant reduction in mean arterial pressure and heart rate in hypertensive rats. Additionally, the compound showed anti-arrhythmic activity and cardioprotective effects against myocardial necrosis in animal models, potentially due to β-adrenoreceptor blockade (Nikam et al., 2011).

β-Adrenergic Blocking Activity

Research into β-adrenergic blocking activity and β-receptor binding affinities of oxalate compounds, synthesized from thymol, a naturally occurring agent, demonstrated non-selective β-adrenergic blocking activity. These findings suggest the potential use of such compounds in managing conditions related to β-adrenergic receptor activity (Jindal et al., 2003).

Synthesis and Chemical Transformation

A study on efficient syntheses of substituted carbazoles indicates a broad range of chemical transformations possible for carbazole derivatives, enabling the creation of diverse compounds with potentially valuable pharmacological activities (Katritzky et al., 1996).

Cytotoxic Constituents Identification

Research identifying new cytotoxic constituents from Clausena lansium, including carbazole derivatives, underscores the potential of such compounds in developing cancer therapeutics. Compounds demonstrated significant cytotoxicity against various human cancer cell lines, indicating their potential as anticancer agents (Jiang et al., 2014).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

1-(cyclopentylamino)-3-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)propan-2-ol;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O.C2H2O4/c1-15-10-11-21-19(12-15)18-8-4-5-9-20(18)23(21)14-17(24)13-22-16-6-2-3-7-16;3-1(4)2(5)6/h10-12,16-17,22,24H,2-9,13-14H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHKERSTWXSVOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(CNC4CCCC4)O.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclopentylamino)-3-(6-methyl-3,4-dihydro-1H-carbazol-9(2H)-yl)propan-2-ol oxalate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)isoxazole-5-carboxamide](/img/structure/B2738813.png)

methanone](/img/structure/B2738828.png)

![2,4-Bis(trifluoromethyl)-9-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B2738832.png)